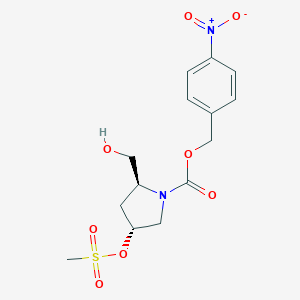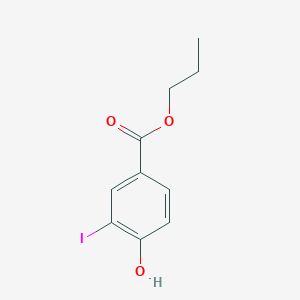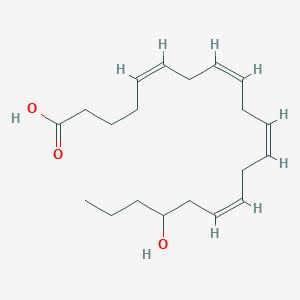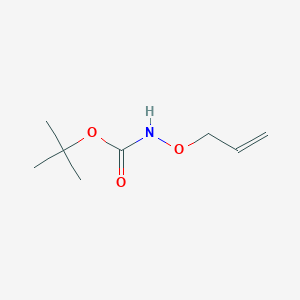
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an allylhydroxylamine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various reaction conditions and its ease of removal when necessary. The allylhydroxylamine moiety introduces an allyl group, which can participate in various chemical reactions, making Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The allyl group can be introduced through O-allylation using allyl bromide in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Free amines or other substituted derivatives.
Applications De Recherche Scientifique
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The allyl group can undergo reactions such as cross-coupling and metathesis, further expanding the compound’s utility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-O-tosylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a tosyl group instead of an allyl group.
N-Boc-O-methylhydroxylamine: Features a methyl group instead of an allyl group.
N-Cbz-O-allylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a carbobenzoxy (Cbz) protecting group.
Uniqueness
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both the Boc protecting group and the allyl group. This combination allows for selective protection of the amine functionality while providing a reactive allyl group for further chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
195708-27-1 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
Clé InChI |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
SMILES canonique |
CC(C)(C)OC(=O)NOCC=C |
Synonymes |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)
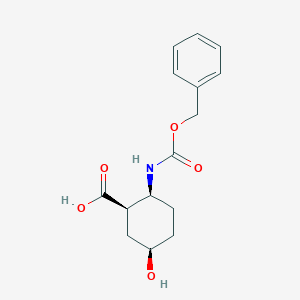

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

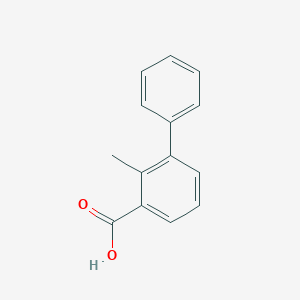

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
